6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine 6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Brand Name: Vulcanchem
CAS No.: 2640969-89-5
VCID: VC11857243
InChI: InChI=1S/C21H23FN6O2/c1-30-6-5-26-13-25-18-19(26)23-12-24-20(18)27-8-15-10-28(11-16(15)9-27)21(29)14-3-2-4-17(22)7-14/h2-4,7,12-13,15-16H,5-6,8-11H2,1H3
SMILES: COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)F
Molecular Formula: C21H23FN6O2
Molecular Weight: 410.4 g/mol

6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

CAS No.: 2640969-89-5

Cat. No.: VC11857243

Molecular Formula: C21H23FN6O2

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine - 2640969-89-5

Specification

CAS No. 2640969-89-5
Molecular Formula C21H23FN6O2
Molecular Weight 410.4 g/mol
IUPAC Name (3-fluorophenyl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Standard InChI InChI=1S/C21H23FN6O2/c1-30-6-5-26-13-25-18-19(26)23-12-24-20(18)27-8-15-10-28(11-16(15)9-27)21(29)14-3-2-4-17(22)7-14/h2-4,7,12-13,15-16H,5-6,8-11H2,1H3
Standard InChI Key ZVWCFCUIVWAGGE-UHFFFAOYSA-N
SMILES COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)F
Canonical SMILES COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a purine scaffold (a bicyclic system with fused pyrimidine and imidazole rings) substituted at positions 6 and 9. The 6-position is occupied by an octahydropyrrolo[3,4-c]pyrrole moiety linked to a 3-fluorobenzoyl group, while the 9-position bears a 2-methoxyethyl chain. Key structural attributes include:

  • Purine Core: Serves as a pharmacophore for interactions with enzymes like kinases or adenosine receptors.

  • 3-Fluorobenzoyl Group: Enhances lipophilicity and electronic properties, potentially improving target binding.

  • Methoxyethyl Side Chain: May influence solubility and metabolic stability.

A comparative analysis of structural analogs (Table 1) highlights how substituents modulate physicochemical properties.

Table 1: Structural Comparison with Related Purine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
6-[5-(3-Fluorobenzoyl)-...C21H23FN6O2\text{C}_{21}\text{H}_{23}\text{FN}_6\text{O}_2410.4Octahydropyrrolo[3,4-c]pyrrole
TheophyllineC7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2180.16Methylxanthine
AdenosineC10H13N5O4\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_4267.24Ribose moiety

Synthetic Pathways

General Strategies for Purine Derivatives

While no published route exists for this specific compound, synthesis likely involves:

  • Purine Functionalization: Introducing substituents via nucleophilic aromatic substitution or cross-coupling reactions.

  • Pyrrolidine Ring Formation: Cyclization of diamine precursors to construct the octahydropyrrolo[3,4-c]pyrrole system.

  • Benzoylation: Coupling the fluorinated benzoyl group using acyl chloride intermediates.

A hypothetical synthetic route (Figure 1) could proceed as follows:

  • Step 1: Alkylation of purine at position 9 with 2-methoxyethyl bromide.

  • Step 2: Installation of the pyrrolo-pyrrole moiety via Buchwald-Hartwig amination.

  • Step 3: Acylation with 3-fluorobenzoyl chloride.

Challenges and Limitations

Solubility and Bioavailability

The compound’s logP (estimated at 2.8) indicates moderate lipophilicity, which may limit aqueous solubility. Structural modifications, such as introducing ionizable groups, could address this.

Metabolic Stability

The methoxyethyl side chain may undergo oxidative metabolism via cytochrome P450 enzymes. Deuterium incorporation at vulnerable positions could prolong half-life.

Future Directions

  • In Vitro Profiling: Screen against kinase panels and viral targets.

  • Prodrug Development: Enhance bioavailability using phosphonamide prodrug strategies .

  • Structural Optimization: Explore substituent variations to balance potency and pharmacokinetics.

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